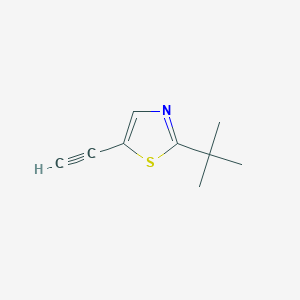![molecular formula C8H4F3N3O B12952839 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[3,4-c]pyridine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde typically involves multicomponent reactions and cyclization processes. One common method includes the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . This one-pot multicomponent procedure is efficient and yields the desired compound with good purity.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted reactions and multicomponent approaches are favored due to their efficiency and ability to produce large quantities of the compound .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can exhibit different biological activities and properties.
科学研究应用
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, which can lead to the inhibition of enzyme activity or modulation of receptor function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
Similar Compounds
1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns.
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Another trifluoromethyl-substituted pyridine with distinct chemical properties.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H4F3N3O |
|---|---|
分子量 |
215.13 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7-5-1-4(3-15)12-2-6(5)13-14-7/h1-3H,(H,13,14) |
InChI 键 |
ZZUNNBFQZBGNBM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC2=NNC(=C21)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


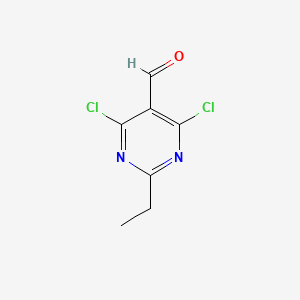
propanoic acid](/img/structure/B12952765.png)
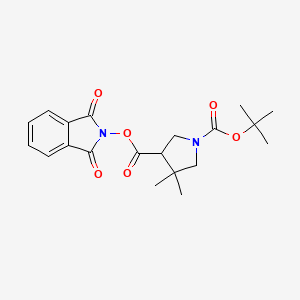
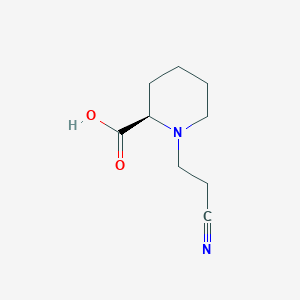


![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
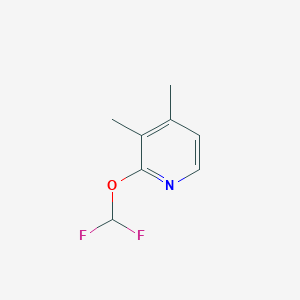

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

